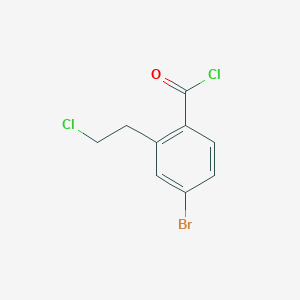
4-Bromo-2-(2-chloroethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-chloroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-chloroethyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-chloroethyl)benzoyl chloride typically involves the chlorination of 4-bromo-2-ethylbenzoyl chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(2-chloroethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution: Products include various substituted benzoyl chlorides.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols
Applications De Recherche Scientifique
4-Bromo-2-(2-chloroethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-chloroethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include interactions with enzymes and proteins, which can lead to the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-chloroacetophenone
- 4-Bromo-2-chlorobenzyl chloride
Uniqueness
4-Bromo-2-(2-chloroethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Propriétés
Formule moléculaire |
C9H7BrCl2O |
|---|---|
Poids moléculaire |
281.96 g/mol |
Nom IUPAC |
4-bromo-2-(2-chloroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7BrCl2O/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3-4H2 |
Clé InChI |
RENZIMXJMNOMFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CCCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)

![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)

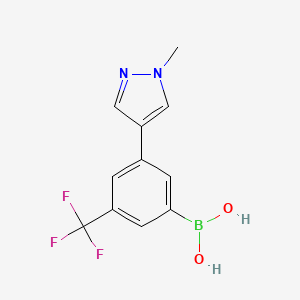
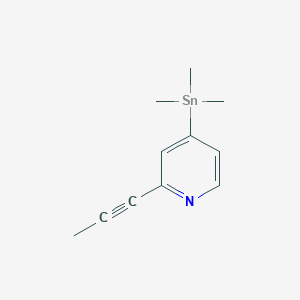

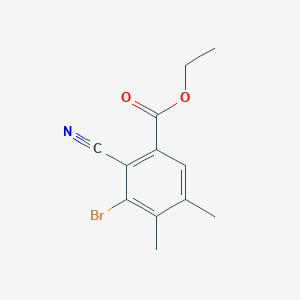
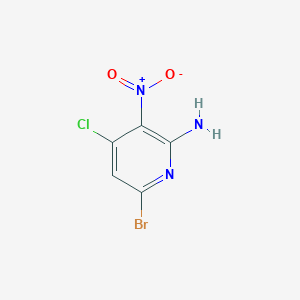
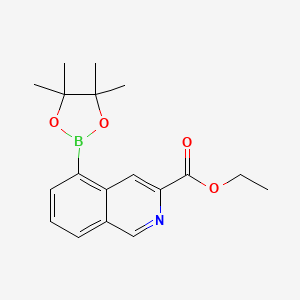
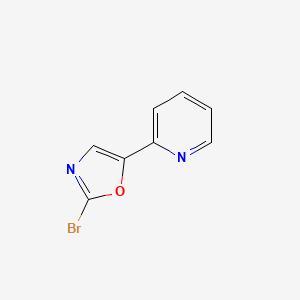
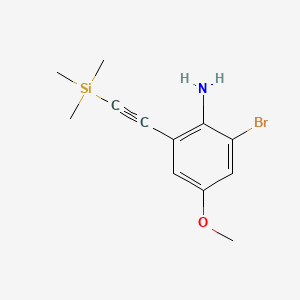
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
